1-(5,6-Dimethyl-1H-benzimidazol-2-yl)ethanone
Overview
Description
1-(5,6-Dimethyl-1H-benzimidazol-2-yl)ethanone is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their wide range of biological activities and applications in various fields, including medicinal chemistry and materials science.
Mechanism of Action
Target of Action
The primary target of the compound 1-(5,6-Dimethyl-1H-benzimidazol-2-yl)ethanone is Microsomal prostaglandin E synthase-1 (mPGES-1) . mPGES-1 is an enzyme that converts the COX product PGH2 into the biologically active PGE2 . The expression of mPGES-1 is induced in response to pro-inflammatory mediators, including LPS, IL-1β, and TNF-α .
Mode of Action
This compound is a benzoimidazole that potently inhibits human and rat recombinant mPGES-1 . It has minimal effects on COX-1, COX-2, PGIS, and hematopoietic PGDS at 50 μM but reduces lipocalin-type PGDS activity by 60% at this concentration .
Biochemical Pathways
The compound this compound blocks PGE2 synthesis in isolated cells and whole blood treated with LPS or IL-1β . This indicates that it affects the PGE2 synthesis pathway, which is a crucial biochemical pathway involved in inflammation.
Pharmacokinetics
The compound’s ability to inhibit mpges-1 in both isolated cells and whole blood suggests that it may have good bioavailability .
Result of Action
The result of the action of this compound is a dose-dependent reduction in PGE2 synthesis and cell recruitment during inflammation . This suggests that the compound may have potential anti-inflammatory effects.
Biochemical Analysis
Biochemical Properties
1-(5,6-Dimethyl-1H-benzimidazol-2-yl)ethanone plays a significant role in various biochemical reactions. It has been shown to interact with DNA, binding to DNA grooves and exhibiting peroxide-mediated DNA-cleavage properties
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. Studies have shown that this compound exhibits high cytotoxic activities against several cancer cell lines, including HepG2, DLD-1, and MDA-MB-231 . It influences cell function by inducing apoptosis, disrupting cell signaling pathways, and altering gene expression. These effects highlight its potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to DNA, causing DNA cleavage and subsequent cell death . Additionally, it may inhibit or activate specific enzymes involved in cellular metabolism and signaling pathways. The exact molecular targets and pathways affected by this compound are still being elucidated, but its ability to induce DNA damage and apoptosis is well-documented.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Studies have shown that it localizes to the nucleus, where it interacts with DNA and induces DNA damage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,6-Dimethyl-1H-benzimidazol-2-yl)ethanone typically involves the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives. One common method is the reaction of 5,6-dimethyl-1H-benzimidazole with acetic anhydride under reflux conditions. The reaction proceeds as follows:
Starting Materials: 5,6-Dimethyl-1H-benzimidazole and acetic anhydride.
Reaction Conditions: Reflux in an appropriate solvent such as acetic acid or toluene.
Product Isolation: The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(5,6-Dimethyl-1H-benzimidazol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
1-(5,6-Dimethyl-1H-benzimidazol-2-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
- 1-(5,6-Dimethyl-1H-benzimidazol-2-yl)-N-methylmethanamine
- (5,6-Dimethyl-1H-benzimidazol-1-yl)acetic acid hydrochloride
- 4-(5-Methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-amine
Uniqueness
1-(5,6-Dimethyl-1H-benzimidazol-2-yl)ethanone is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-6-4-9-10(5-7(6)2)13-11(12-9)8(3)14/h4-5H,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SARHWEGXARRGDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10468652 | |
Record name | 1-(5,6-Dimethyl-1H-benzimidazol-2-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10468652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
881672-80-6 | |
Record name | 1-(5,6-Dimethyl-1H-benzimidazol-2-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10468652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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